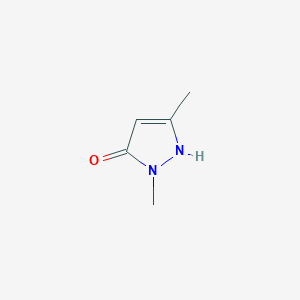

1,3-dimethyl-1H-pyrazol-5-ol

Übersicht

Beschreibung

1,3-dimethyl-1H-pyrazol-5-ol is a solid substance . It is used as an intermediate in the synthesis of the acaricide, fenpyroximate . It is also used in the synthesis of herbicides .

Synthesis Analysis

The synthesis of this compound involves the reaction of 198.0g (4.0mol) of hydrazine hydrate (93% purity) with 530.0g (4.0mol) of ethyl acetoacetate (98% purity) in a mixture of 100mL of ethanol . The reaction is refluxed for 1 hour, after which the ethanol is removed and the product is dried to yield 440.0g of the product, with a crude yield of 98.2% .Molecular Structure Analysis

The molecular formula of this compound is C5H8N2O . It has an average mass of 112.130 Da and a monoisotopic mass of 112.063660 Da .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with primary amines, leading to the formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 116-117°C . It is insoluble in water but soluble in solvents like ethanol and methanol .Wissenschaftliche Forschungsanwendungen

Potential Antipsychotic Agents

1,3-Dimethyl-1H-pyrazol-5-ol and its derivatives have shown potential as novel antipsychotic agents. Research indicates these compounds have an antipsychotic-like profile in behavioral animal tests, with a unique mechanism of action that does not interact with dopamine receptors. For example, 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, unlike traditional antipsychotics (Wise et al., 1987).

Tautomerism Studies

Studies on the tautomerism of related pyrazolone compounds, like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, have provided insights into their chemical properties. An X-ray crystal structure analysis showed that these compounds form dimers of 1-phenyl-1H-pyrazol-3-ol units, with the NMR data suggesting their predominant existence as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents (Arbačiauskienė et al., 2018).

Metallomacrocyclic Complex Synthesis

This compound has been utilized in the synthesis of metallomacrocyclic complexes. For instance, 3,5-dimethylpyrazolic hybrid ligands substituted by polyether chains and phenyl groups have been synthesized and reacted with palladium compounds to form monomer or dimer complexes. These complexes were fully characterized, including their structures determined by X-ray diffraction and diffusion NMR studies (Guerrero et al., 2008).

Prostate Cancer Antigen-1 Inhibitors

This compound derivatives have been synthesized and evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), a novel target for anti-prostate cancer drugs. One of the synthesized derivatives demonstrated potent inhibition of PCA-1/ALKBH3 in vitro and in vivo, and significantly suppressed the growth of hormone-independent prostate cancer cells in a mouse model (Nakao et al., 2014).

Kinetic Studies in Synthesis

The kinetics of synthesizing derivatives of this compound, such as 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, have been explored under phase transfer catalysis and ultrasonic irradiation conditions. The reactions were monitored by gas chromatography, providing valuable insights into the synthesis process of these compounds (Wang et al., 2015).

Catalytic Oxidative Activities

Tripodal ligands containing this compound have been synthesized and examined for their catalytic oxidative activities. The dioxygen complexes of copper (II) generated with these ligands have shown efficiency in producing quinone, highlighting their potential in catalysis (Kodadi et al., 2008).

Electrochemically Catalyzed Reactions

The electrocatalyzed N–N coupling and ring cleavage reactions of 1H-pyrazoles, including 3,5-dimethyl-1H-pyrazole, have been investigated, leading to the synthesis of new heterocyclic compounds. This method offers mild reaction conditions, high yields, and environmental compatibility (Zandi et al., 2021).

Corrosion Inhibition Studies

Studies on this compound derivatives have explored their potential as corrosion inhibitors. DFT studies on these derivatives have elucidated their inhibition efficiencies and reactive sites, showing agreement with experimental data and highlighting their applications in materials science (Wang et al., 2006).

Wirkmechanismus

Target of Action

1,3-Dimethyl-1H-pyrazol-5-ol is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for widespread tropical diseases affecting millions of people worldwide .

Mode of Action

It is known that pyrazole derivatives exhibit potent antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound . This suggests that this compound may interact with similar targets, leading to the death of the parasites.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that it interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .

Result of Action

The result of the action of this compound is the inhibition of the growth and multiplication of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of the diseases and aids in the recovery of the infected individuals.

Safety and Hazards

Eigenschaften

IUPAC Name |

2,5-dimethyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPVQFCUIAKFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377598 | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5203-77-0 | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)

![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)

![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)

![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B3025218.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)